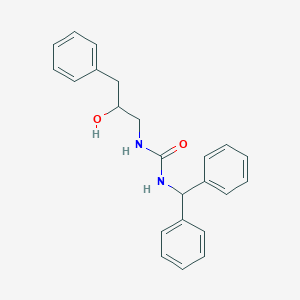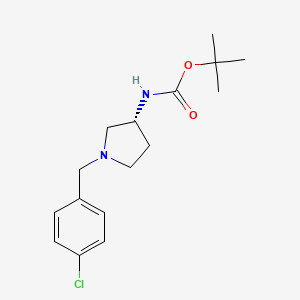![molecular formula C23H19N5O2S B2560158 N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide CAS No. 439120-64-6](/img/structure/B2560158.png)
N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several interesting functional groups, including a pyrrole ring, a thiophene ring, a pyrazolopyrimidine ring, and a carboxamide group . Pyrrole is a five-membered aromatic heterocycle, like thiophene, but with a nitrogen atom instead of sulfur . Pyrazolopyrimidine is a fused ring system incorporating pyrazole and pyrimidine rings. Carboxamide is a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxamide could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Researchers have synthesized novel compounds incorporating pyrazolo[1,5-a]pyrimidine, which demonstrated promising antitumor activity. For instance, compounds synthesized from enaminones displayed inhibitory effects on human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating their potential in cancer treatment (S. Riyadh, 2011). Similarly, new pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, with some showing significant cytotoxic effects against HCT-116 and MCF-7 cell lines (A. Rahmouni et al., 2016).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of compounds derived from pyrazolo[1,5-a]pyrimidine. For instance, the antimicrobial activity of substituted pyridine derivatives was investigated, revealing that some synthesized compounds possess significant effects against various bacterial and fungal species (M. Hossain et al., 2009).
Anti-Inflammatory and Analgesic Activities
Compounds incorporating pyrazolo[1,5-a]pyrimidine core have been assessed for their analgesic and anti-inflammatory properties. A notable study synthesized derivatives targeting adenosine A1 and A2A receptor affinity, showing potential for developing novel anti-inflammatory drugs (L. Squarcialupi et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-14-8-9-15(2)27(14)19-10-11-31-21(19)17-12-20-24-13-18(23(30)28(20)26-17)25-22(29)16-6-4-3-5-7-16/h3-13,26H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHPVZWBLHOFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC=C(C(=O)N4N3)NC(=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)


![6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2560085.png)

![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)

![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)
![2-((4-fluorobenzyl)thio)-3-isopropyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560095.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560097.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2560098.png)